methyl 5-nitro-1H-indazole-7-carboxylate methyl 5-nitro-1H-indazole-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 632291-85-1
VCID: VC1985434
InChI: InChI=1S/C9H7N3O4/c1-16-9(13)7-3-6(12(14)15)2-5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)
SMILES: COC(=O)C1=CC(=CC2=C1NN=C2)[N+](=O)[O-]
Molecular Formula: C9H7N3O4
Molecular Weight: 221.17 g/mol

methyl 5-nitro-1H-indazole-7-carboxylate

CAS No.: 632291-85-1

Cat. No.: VC1985434

Molecular Formula: C9H7N3O4

Molecular Weight: 221.17 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-nitro-1H-indazole-7-carboxylate - 632291-85-1

Specification

CAS No. 632291-85-1
Molecular Formula C9H7N3O4
Molecular Weight 221.17 g/mol
IUPAC Name methyl 5-nitro-1H-indazole-7-carboxylate
Standard InChI InChI=1S/C9H7N3O4/c1-16-9(13)7-3-6(12(14)15)2-5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)
Standard InChI Key MZSTUEANQBHBNG-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CC2=C1NN=C2)[N+](=O)[O-]
Canonical SMILES COC(=O)C1=CC(=CC2=C1NN=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Physical Properties

Methyl 5-nitro-1H-indazole-7-carboxylate is a derivative of indazole, a heterocyclic aromatic organic compound. The addition of a nitro group at position 5 and a methyl ester group at position 7 enhances its reactivity and potential applications in various fields. Table 1 summarizes the key identifying information and physical properties of this compound.

Table 1: Chemical Identity and Physical Properties of Methyl 5-Nitro-1H-Indazole-7-Carboxylate

PropertyValue
CAS Number632291-85-1
Molecular FormulaC₉H₇N₃O₄
Molecular Weight221.17 g/mol
IUPAC Namemethyl 5-nitro-1H-indazole-7-carboxylate
InChIInChI=1S/C9H7N3O4/c1-16-9(13)7-3-6(12(14)15)2-5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)
InChIKeyMZSTUEANQBHBNG-UHFFFAOYSA-N
Physical FormSolid
Purity (Commercial)≥95%
Storage ConditionsSealed in dry container, 2-8°C

The compound contains an indazole core with a nitrogen-nitrogen double bond system characteristic of indazoles. The nitro group at position 5 acts as an electron-withdrawing group, while the methyl carboxylate at position 7 provides additional reactivity sites for synthetic modifications .

Structural Characteristics

Methyl 5-nitro-1H-indazole-7-carboxylate belongs to the indazole family, which are bicyclic heterocycles consisting of a benzene ring fused to a pyrazole ring. In the 1H-indazole form, the hydrogen atom is attached to the N-1 position. The 5-nitro group and 7-carboxymethyl substitutions significantly alter the electronic properties of the core indazole structure .

Tautomerism

Like other indazoles, methyl 5-nitro-1H-indazole-7-carboxylate can potentially exist in two tautomeric forms: 1H-indazole and 2H-indazole. Research on related indazole compounds indicates that the 1H-tautomer is generally more stable, though this equilibrium can be influenced by substituents . In the case of nitro-substituted indazoles, the strong hydrogen bonding between the N-H and oxygen atoms of the nitro group can stabilize the 1H-tautomer .

Structural Analysis

The structure of methyl 5-nitro-1H-indazole-7-carboxylate is characterized by:

  • A planar indazole ring system

  • A nitro group at position 5 oriented nearly coplanar with the indazole ring

  • A methyl carboxylate group at position 7, which may exhibit a slight torsion angle relative to the indazole plane

  • A hydrogen bond donor at the N-1 position and multiple hydrogen bond acceptors (nitro group oxygens and carboxylate oxygen atoms)

These structural features contribute to the compound's potential for intermolecular hydrogen bonding and π-stacking interactions, which can be significant for its biological activities .

Synthesis and Preparation

The synthesis of methyl 5-nitro-1H-indazole-7-carboxylate can be approached through several methodologies, drawn from general approaches to substituted indazoles adapted for this specific substitution pattern.

General Synthetic Approaches

Typical synthesis of methyl 5-nitro-1H-indazole-7-carboxylate involves:

  • Formation of the indazole core structure

  • Introduction of the nitro group at position 5

  • Installation of the methyl carboxylate group at position 7

One common approach involves the reaction of appropriately substituted 2-fluorobenzaldehydes or 2-fluoroacetophenones with hydrazine to form the indazole ring system . For nitro-substituted indazoles, the starting materials can be pre-functionalized with nitro groups.

Specific Synthetic Methods

Based on research with related compounds, a potential synthetic route for methyl 5-nitro-1H-indazole-7-carboxylate could involve:

  • Starting from a suitable 2-fluorobenzoic acid methyl ester with a nitro group at the appropriate position

  • Reaction with hydrazine to form the indazole ring system

  • Optimization of conditions to maintain the methyl ester during cyclization

Research on similar compounds shows that treating 2-fluoro-5-nitrobenzaldehyde with NH₂NH₂·H₂O (2.0 equivalents) in DMF at 23°C for two hours can result in high yields of nitro-substituted indazoles . Similar approaches could potentially be adapted for the synthesis of methyl 5-nitro-1H-indazole-7-carboxylate.

Alternative routes may involve the preparation of arylhydrazones from corresponding carbonyl compounds, followed by cyclization to form the indazole ring system .

Applications

Methyl 5-nitro-1H-indazole-7-carboxylate has diverse applications across several scientific fields, making it a valuable compound for research and development.

Pharmaceutical Development

Methyl 5-nitro-1H-indazole-7-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders . Its utility stems from:

  • The indazole core, which appears in numerous bioactive compounds

  • The nitro group, which can be reduced to an amine for further functionalization

  • The methyl ester group, which provides a handle for derivatization

The compound's ability to modulate specific biological pathways makes it valuable for drug development processes . Indazole derivatives in general have shown promise as inhibitors of enzymes like xanthine oxidase, which is relevant for treating conditions such as gout.

Agricultural Chemistry

In agricultural chemistry, methyl 5-nitro-1H-indazole-7-carboxylate is used in the formulation of agrochemicals . Benefits include:

  • Enhancement of the efficacy of pesticides and herbicides

  • Contribution to improved crop yields and plant protection

  • Potential for developing new crop protection agents with novel mechanisms of action

The compound's structural features make it suitable for incorporation into agrochemical structures, potentially offering advantages in terms of stability, selectivity, or environmental profile .

Material Science

Researchers explore methyl 5-nitro-1H-indazole-7-carboxylate for its potential in developing new materials, particularly polymers with enhanced properties . Applications include:

  • Development of polymers with increased thermal stability

  • Creation of materials with enhanced chemical resistance

  • Exploration of novel electronic materials that capitalize on the compound's electronic properties

The presence of multiple functional groups provides opportunities for polymerization or incorporation into larger molecular structures .

Biochemical Research

Methyl 5-nitro-1H-indazole-7-carboxylate is utilized in studies related to enzyme inhibition and receptor binding . This research provides:

  • Insights into metabolic processes and disease mechanisms

  • Understanding of structure-activity relationships in biological systems

  • Development of tool compounds for probing biological pathways

The compound's structural features make it suitable for studying interactions with biological targets, potentially offering new avenues for understanding disease processes .

Spectroscopic Data and Characterization

While specific spectroscopic data for methyl 5-nitro-1H-indazole-7-carboxylate is limited in the available literature, information on structurally related nitro-indazole compounds provides valuable insights into the expected spectroscopic characteristics.

NMR Spectroscopy

Based on data from related nitro-indazole compounds, the proton NMR spectrum of methyl 5-nitro-1H-indazole-7-carboxylate would likely show characteristic signals for:

  • The N-H proton (typically appearing downfield at approximately 13-14 ppm)

  • Aromatic protons of the indazole ring system

  • The methyl ester group (approximately 3.8-4.0 ppm)

Table 2 presents predicted chemical shifts based on data from related compounds, particularly 5-nitro and 7-nitro indazole derivatives .

Table 2: Predicted ¹H NMR Chemical Shifts for Methyl 5-Nitro-1H-Indazole-7-Carboxylate (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)MultiplicityExpected Coupling Constants (Hz)
N-H13.8-14.5s-
H-38.3-8.9s-
H-48.3-8.9d³J ≈ 8.0-9.2
H-68.0-8.5d³J ≈ 8.0-9.2
OCH₃3.8-4.0s-

The predicted ¹³C NMR spectrum would show signals for the nine carbon atoms, including the carbonyl carbon of the methyl ester (approximately 165-170 ppm), the methyl carbon (approximately 52-53 ppm), and the seven carbon atoms of the indazole ring system .

IR Spectroscopy

The IR spectrum of methyl 5-nitro-1H-indazole-7-carboxylate would likely show characteristic absorption bands for:

  • N-H stretching (approximately 3200-3400 cm⁻¹)

  • C=O stretching of the methyl ester (approximately 1700-1730 cm⁻¹)

  • NO₂ symmetric and asymmetric stretching (approximately 1350-1390 cm⁻¹ and 1500-1550 cm⁻¹)

  • Aromatic C=C and C=N stretching (approximately 1400-1600 cm⁻¹)

  • C-O stretching of the methyl ester (approximately 1200-1250 cm⁻¹)

Mass Spectrometry

In mass spectrometry, methyl 5-nitro-1H-indazole-7-carboxylate would typically show:

  • Molecular ion peak at m/z 221 (corresponding to the molecular weight)

  • Fragment peaks corresponding to the loss of NO, NO₂, and OCH₃ groups

  • Characteristic fragmentation pattern of the indazole ring system

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